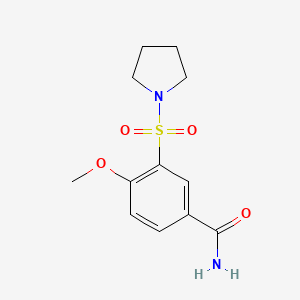
4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide
説明
4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.08307817 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroleptic Activity
Benzamides, including variants similar to 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide, have been studied for their potential neuroleptic activity. For example, a study by Iwanami et al. (1981) synthesized and evaluated several benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats. These compounds demonstrated a correlation between structure and activity, with some showing potential as neuroleptics due to their antistereotypic activity and lower cataleptogenicity compared to existing drugs like haloperidol and metoclopramide (Iwanami et al., 1981).
Theoretical Conformational Studies
Theoretical conformational analysis of benzamide drugs, including this compound derivatives, has been conducted to understand their pharmacologically active conformations. Van de Waterbeemd and Testa (1983) investigated model derivatives through computational methods, highlighting the importance of molecular conformations in drug-receptor interactions (van de Waterbeemd & Testa, 1983).
Synthesis for Radioisotope Labeling
Bobeldijk et al. (1990) described a high-yield synthesis method for producing variants of this compound, which are precursors for radioisotope-labeled compounds used in diagnostic imaging. Such techniques are vital for studying drug distribution and receptor binding in vivo (Bobeldijk et al., 1990).
Enantioselective Synthesis
Research has also focused on the enantioselective synthesis of benzamide derivatives. Calvez et al. (1998) demonstrated the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, which is a key step in the synthesis of certain benzamide derivatives (Calvez et al., 1998).
Anticancer Evaluation
Mohan et al. (2021) synthesized a series of benzamide derivatives and evaluated them for anticancer activity against various human cancer cell lines. Some compounds showed promising activity, indicating the potential of benzamide derivatives, including this compound, in cancer therapy (Mohan et al., 2021).
Inhibitors of Presynaptic Choline Transporter
Bollinger et al. (2015) explored the structure-activity relationships of benzamide derivatives as inhibitors of the presynaptic choline transporter. This research is significant for understanding the modulation of cholinergic neurotransmission (Bollinger et al., 2015).
将来の方向性
The future directions for research on “4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and by modifying the spatial orientation of substituents on the pyrrolidine ring .
特性
IUPAC Name |
4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-10-5-4-9(12(13)15)8-11(10)19(16,17)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOUCBMWYGUGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B5296596.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)
![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)

![6',7'-DIMETHOXY-N-4H-1,2,4-TRIAZOL-4-YL-4'H-SPIRO[CYCLOPENTANE-1,3'-ISOQUINOLIN]-1'-AMINE](/img/structure/B5296621.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-5-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5296645.png)
![3-[(2-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B5296646.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B5296656.png)
